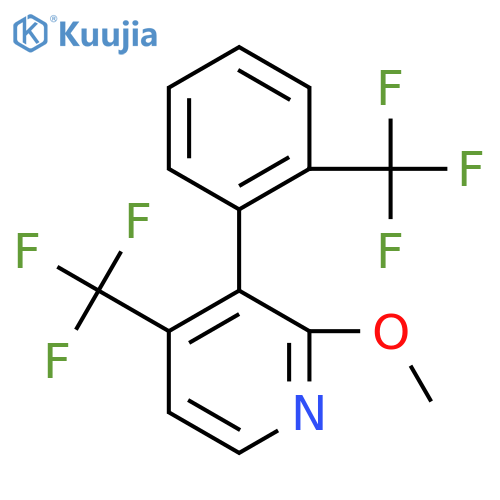

Cas no 1261741-34-7 (2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine

-

- インチ: 1S/C14H9F6NO/c1-22-12-11(10(6-7-21-12)14(18,19)20)8-4-2-3-5-9(8)13(15,16)17/h2-7H,1H3

- InChIKey: WQQPMMYMXUWZRL-UHFFFAOYSA-N

- SMILES: FC(C1C=CN=C(C=1C1C=CC=CC=1C(F)(F)F)OC)(F)F

計算された属性

- 精确分子量: 321.05883288 g/mol

- 同位素质量: 321.05883288 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 8

- 重原子数量: 22

- 回転可能化学結合数: 2

- 複雑さ: 369

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1

- XLogP3: 4.6

- 分子量: 321.22

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013008502-250mg |

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine |

1261741-34-7 | 97% | 250mg |

$480.00 | 2023-09-03 | |

| Alichem | A013008502-1g |

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine |

1261741-34-7 | 97% | 1g |

$1519.80 | 2023-09-03 | |

| Alichem | A013008502-500mg |

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine |

1261741-34-7 | 97% | 500mg |

$798.70 | 2023-09-03 |

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine 関連文献

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridineに関する追加情報

Introduction to 2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261741-34-7) and Its Emerging Applications in Chemical Biology

2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine, identified by its CAS number 1261741-34-7, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional attributes. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse pharmacological properties and roles in medicinal chemistry. The presence of multiple substituents, including methoxy, trifluoromethyl, and a phenyl group, imparts distinct electronic and steric characteristics that make this molecule a promising candidate for various biochemical applications.

The structural framework of this compound exhibits a combination of electron-withdrawing and electron-donating groups, which can influence its interaction with biological targets. The trifluoromethyl groups, in particular, are known for their ability to enhance metabolic stability and binding affinity, making them a staple in the design of bioactive molecules. The pyridine core itself is a versatile scaffold that has been extensively explored in drug discovery, serving as a key component in numerous therapeutic agents targeting neurological disorders, inflammatory diseases, and infectious pathogens.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the methoxy and phenyl substituents may facilitate specific interactions with protein receptors, potentially modulating signaling pathways relevant to cancer progression and immune responses. Furthermore, the trifluoromethyl groups could enhance the compound's lipophilicity, improving its membrane permeability—a critical factor for drug bioavailability.

The compound's potential as an intermediate in synthetic chemistry is equally noteworthy. Its complex architecture allows for further derivatization, enabling the creation of novel analogs with tailored biological activities. Researchers have leveraged this flexibility to develop libraries of structurally diverse compounds for high-throughput screening (HTS) campaigns aimed at identifying new therapeutic candidates.

Emerging research indicates that derivatives of this molecule may exhibit potent activity against certain enzymatic targets implicated in metabolic disorders. The trifluoromethyl moiety has been particularly highlighted for its ability to modulate enzyme kinetics, potentially leading to the development of inhibitors with improved selectivity over endogenous pathways. Additionally, the methoxy group could serve as a site for further functionalization, allowing for the attachment of pharmacophores that enhance target specificity.

The synthesis of this compound presents both challenges and opportunities for chemists. The incorporation of multiple fluorinated groups requires precise control over reaction conditions to achieve high yields and purity. However, advances in fluorination techniques have made such syntheses more accessible, paving the way for large-scale production needed for preclinical studies.

In vivo studies have begun to elucidate the pharmacokinetic profile of this molecule. Preliminary data suggest that it exhibits favorable solubility and stability in biological matrices, which are essential criteria for any candidate drug. Moreover, its bioavailability appears promising when administered orally or via other common routes, increasing its viability as a lead compound.

The role of this compound in interdisciplinary research is also becoming increasingly apparent. Its structural features make it an attractive scaffold for collaboration between organic chemists and bioinformaticians aiming to uncover new therapeutic targets. By integrating experimental data with computational predictions, scientists can accelerate the discovery process, reducing the time required to transition from benchside to bedside.

Future directions in studying this molecule may include exploring its potential as an antiviral or anti-inflammatory agent. The pyridine core's ability to interact with nucleic acid-binding proteins has sparked interest in its application against viral enzymes or host factors involved in disease pathogenesis. Additionally, green chemistry approaches are being explored to optimize synthetic routes while minimizing environmental impact—a growing priority in pharmaceutical development.

The commercial landscape surrounding this compound is evolving alongside scientific progress. Pharmaceutical companies are investing heavily in libraries containing similar scaffolds due to their perceived therapeutic potential. As more data becomes available on its efficacy and safety profiles through clinical trials or animal models, partnerships may form between academia and industry to further refine its development pipeline.

In conclusion, 2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine (CAS No. 1261741-34-7) represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules with significant medical relevance. Its unique combination of substituents offers multiple avenues for investigation across synthetic chemistry, pharmacology, and drug discovery—underscoring its importance as both a research tool and a potential therapeutic agent.

1261741-34-7 (2-Methoxy-4-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine) Related Products

- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))

- 1080028-71-2(5-Bromo-3-isocyanato-1-methylindole)

- 2331211-57-3((1S,3R)-3-Amino-cyclohexanol hydrochloride)

- 1898244-86-4(3-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)butanoic acid)

- 13073-26-2(2-Iodo-6-nitrophenol)

- 52505-48-3(2-benzoylthieno2,3-bpyridin-3-amine)

- 2228687-61-2(1-methyl-3-5-(trifluoromethyl)furan-2-yl-1H-pyrazol-5-amine)

- 145017-83-0(ω-Agatoxin IVA)

- 1291491-22-9(2-Methyl-4-(tetrahydro-furan-2-ylmethoxy)-benzofuran-6-carboxylic acid methyl ester)

- 1490671-92-5(N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide)